![molecular formula C19H24N2O2 B3981944 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
Übersicht
Beschreibung
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine, also known as MRK-409, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MRK-409 belongs to the class of drugs known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Wirkmechanismus
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine acts as a selective agonist for the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by this compound leads to the inhibition of neurotransmitter release and the modulation of pain perception. Additionally, activation of the kappa opioid receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic potential of this compound in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to modulate the release of dopamine, which may contribute to its potential use in the treatment of addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is its specificity for the kappa opioid receptor, which allows for targeted modulation of pain perception and inflammation. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, suggesting its potential use in human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine. One area of interest is the potential use of this compound in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to explore the potential use of this compound in the treatment of anxiety disorders. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, with the goal of increasing its effectiveness in therapeutic applications.
Conclusion
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves a multi-step process, and it acts as a selective agonist for the kappa opioid receptor. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, and it has potential applications in the treatment of pain, inflammation, addiction, and anxiety disorders. While there are limitations to the use of this compound, further research is needed to explore its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-3-4-8-17(14)10-9-16-7-5-11-21(13-16)19(22)18-12-15(2)23-20-18/h3-4,6,8,12,16H,5,7,9-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCVLGZZDERPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.